1-But-2-ynyl-4-methylpyrazine-2,3-dione
Description
1-But-2-ynyl-4-methylpyrazine-2,3-dione is a pyrazine derivative featuring a 2,3-dione core substituted with a but-2-ynyl group at position 1 and a methyl group at position 4. The compound’s structure combines a rigid pyrazine ring with an alkyne side chain, which may confer unique electronic and steric properties. Pyrazine-2,3-diones are known for their diverse applications in medicinal chemistry and materials science, particularly due to their ability to participate in hydrogen bonding and π-π interactions .
Properties
IUPAC Name |
1-but-2-ynyl-4-methylpyrazine-2,3-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O2/c1-3-4-5-11-7-6-10(2)8(12)9(11)13/h6-7H,5H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJZFMPUPCVDZBJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CCN1C=CN(C(=O)C1=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structure Analogues
1,4-Dimethylpiperazine-2,3-dione (CAS: Not explicitly provided)
- Structural Differences: Replaces the pyrazine ring with a piperazine ring (six-membered ring with two non-adjacent nitrogens) and lacks the alkyne substituent.
- This may enhance solubility in polar solvents compared to the aromatic pyrazine core of the target compound .
- Applications : Piperazine diones are explored as intermediates in drug synthesis but are less studied for electronic applications compared to pyrazine derivatives.
Pyrido[2,3-b]pyrazine Derivatives (e.g., Compounds 4–7 in )
- Structural Differences : Feature a fused pyridine-pyrazine ring system, differing from the standalone pyrazine-2,3-dione core.
- Synthesis: Prepared via multicomponent reactions involving indane-1,3-dione and 2-aminopyrazine, yielding yields of 82–89% under optimized conditions .
- The target compound’s alkyne group could enable similar applications but with distinct electronic profiles.
Functional Group Analogues
2-Methoxy-3-(1-methylpropyl)pyrazine (CAS: 24168-70-5)
- Structural Differences : Lacks the 2,3-dione moiety but includes methoxy and branched alkyl substituents.
- Properties: The absence of the dione group reduces hydrogen-bonding capacity, making it more volatile (used as a flavoring agent, FEMA No.: 3433). The target compound’s dione core may enhance binding to biological targets .
Diphacinone (2-(Diphenylacetyl)indan-1,3-dione; CAS: 82-66-6)
- Structural Differences : Contains an indan-1,3-dione core instead of pyrazine-2,3-dione, with phenylacetyl substituents.
- Properties : The indan-dione system is planar and aromatic, favoring anticoagulant activity via vitamin K antagonism. The target compound’s pyrazine core may offer different redox properties .
- Applications: Diphacinone is a rodenticide, whereas the target compound’s alkyne group could enable targeted drug delivery or bioconjugation.
Substituent Analogues
1-(3-Butyn-1-yl)-4-methylpiperazine (CAS: 388121-83-3)
- Structural Differences : Piperazine ring instead of pyrazine-2,3-dione, with a but-3-ynyl group.
- Properties : The alkyne substituent is similar, but the lack of a dione moiety reduces electrophilicity. Piperazines are often used as ligands in receptor-targeted therapies (e.g., antipsychotics) .
- Applications: Potential as a pharmacophore in CNS drugs, contrasting with the target compound’s possible roles in catalysis or materials.
Comparative Data Table
Research Findings and Gaps
- Biological Activity : Pyrazine diones with electron-withdrawing groups (e.g., diones) often exhibit antimicrobial or anticancer activity. The but-2-ynyl group may enhance selectivity for enzyme inhibition, as seen in triazole-pyrazine hybrids .
- Stability : The alkyne group in the target compound may confer instability under acidic or oxidative conditions compared to saturated analogues like 1,4-dimethylpiperazine-2,3-dione .
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